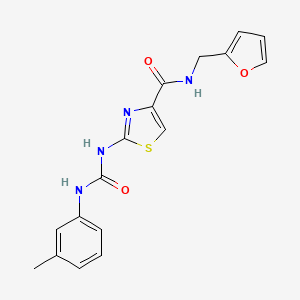
N-(furan-2-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(furan-2-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide, also known as FTUC, is a compound that has gained significant attention in the field of medicinal chemistry. This compound has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
科学研究应用
N-(furan-2-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. N-(furan-2-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide has also been shown to have anti-cancer properties, and it has been investigated as a potential treatment for various types of cancer, including breast cancer, lung cancer, and colon cancer. Additionally, N-(furan-2-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide has been found to possess anti-microbial properties, which make it a potential candidate for the treatment of bacterial and fungal infections.
作用机制
The mechanism of action of N-(furan-2-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-(furan-2-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, N-(furan-2-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide has been found to inhibit the activity of certain kinases, which are involved in cell signaling pathways that play a role in cancer development.
Biochemical and Physiological Effects:
N-(furan-2-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In animal studies, N-(furan-2-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide has been found to reduce inflammation and tumor growth. It has also been shown to reduce the levels of certain inflammatory cytokines in the blood. Additionally, N-(furan-2-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide has been found to have a protective effect on the liver and kidneys.
实验室实验的优点和局限性
One advantage of using N-(furan-2-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, N-(furan-2-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide has been extensively studied for its biological activities, which makes it a promising candidate for further research. However, one limitation of using N-(furan-2-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.
未来方向
There are several future directions for research on N-(furan-2-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide. One area of interest is the development of N-(furan-2-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of N-(furan-2-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide and to identify potential targets for drug development. Finally, the potential use of N-(furan-2-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide as a treatment for bacterial and fungal infections should be investigated further.
合成方法
N-(furan-2-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide can be synthesized using a multi-step process involving the reaction of furan-2-ylmethanol, m-tolylisocyanate, and thiosemicarbazide. The final product is obtained after purification using column chromatography. The synthesis of N-(furan-2-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide has been described in detail in several research articles.
属性
IUPAC Name |
N-(furan-2-ylmethyl)-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-11-4-2-5-12(8-11)19-16(23)21-17-20-14(10-25-17)15(22)18-9-13-6-3-7-24-13/h2-8,10H,9H2,1H3,(H,18,22)(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUSXVKCVFVDIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


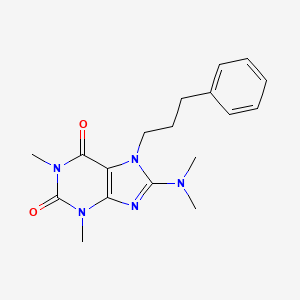

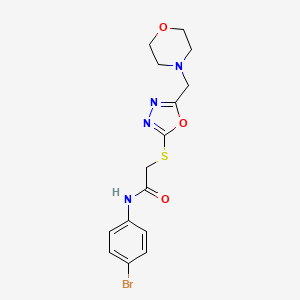
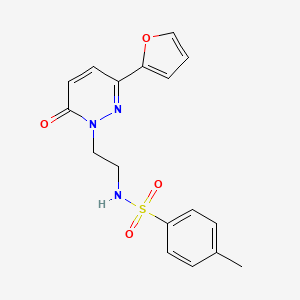
![N-(2-chlorophenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2848055.png)
![Methyl 2-[1-(6-chloropyridine-2-carbonyl)-2,3-dihydroindol-3-yl]acetate](/img/structure/B2848058.png)
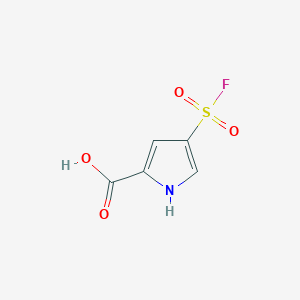



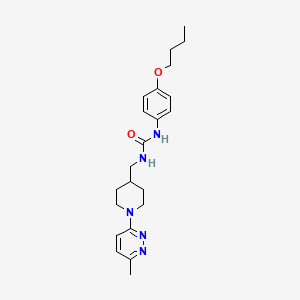

![1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine](/img/structure/B2848069.png)